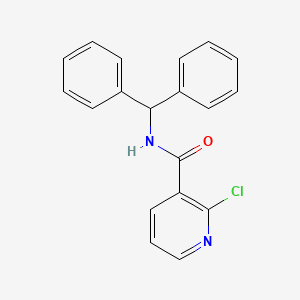

N-benzhydryl-2-chloropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

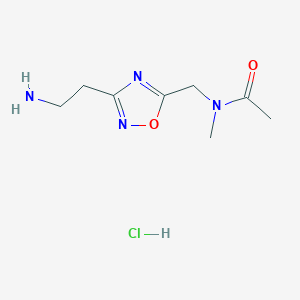

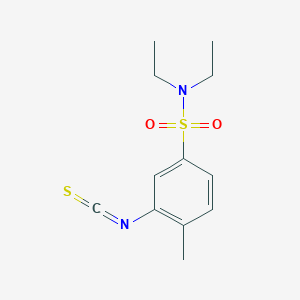

Molecular Structure Analysis

The molecular structure of “N-benzhydryl-2-chloropyridine-3-carboxamide” consists of 19 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The synthesis and catalytic applications of ligands and complexes derived from N-benzhydryl-2-chloropyridine-3-carboxamide have been explored in various research studies. One significant application is in the field of ethylene polymerization, where these complexes serve as catalysts. For instance, a series of ligands based on 2-(2-benzhydrylbenzenamino)pyridine were synthesized and used with nickel halides to produce nickel dihalide complexes. These complexes, upon activation, exhibited high catalytic activities towards ethylene polymerization, resulting in branched polyethylenes with narrow polydispersity (Sun et al., 2012).

Synthesis and Characterization

In another study, the synthesis of N-(2-benzamide)pyridine-2'-carboxamide and its employment as a ligand for transition metal complexes is reported. These complexes were prepared and characterized in solid state, showcasing a variety of stereochemistries assigned based on extensive characterization techniques. This research highlights the versatility of this compound derivatives in forming complex structures with metals, which could have implications in materials science and catalysis (Manessi‐Zoupa et al., 1994).

Photogeneration of Cations

The photogeneration of benzhydryl cations from substituted N-benzhydryl pyridinium salts has also been investigated. This process involves the use of laser flash irradiation to yield benzhydryl cations, demonstrating a novel method for generating reactive intermediates that could find applications in synthetic organic chemistry and photopharmacology (Nigst et al., 2012).

Pharmaceutical Applications

Additionally, some studies have delved into the potential pharmaceutical applications of derivatives of this compound. For example, compounds synthesized from this chemical scaffold showed antibacterial activity against various bacterial strains, indicating the potential for developing new antibacterial agents (Mobinikhaledi et al., 2006).

Material Science and Crystal Engineering

In material science, the synthesis and structural analysis of silver(I) complexes with this compound ligands have been conducted. These studies provide insights into the molecular geometry and stabilization mechanisms of such complexes, which could have implications for the development of new materials with specific optical or electronic properties (Shi et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Similar compounds have been reported to exhibit a range of effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

N-benzhydryl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-18-16(12-7-13-21-18)19(23)22-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCJTUMHHHECCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2823600.png)

![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)

![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)

![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)